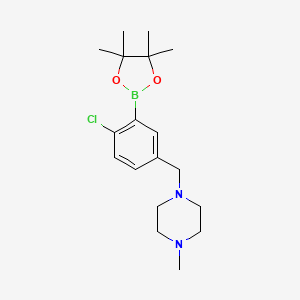
2-chlorobenzene-1,3,5-trisulfonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chlorobenzene-1,3,5-trisulfonyl chloride is a chemical compound with the molecular formula C6H2Cl4O6S3 and a molecular weight of 408.056 . It is a derivative of benzene, where the hydrogen atoms on the benzene ring are replaced by sulfonyl chloride groups .
Molecular Structure Analysis
The molecular structure of 2-chlorobenzene-1,3,5-trisulfonyl chloride consists of a benzene ring with three sulfonyl chloride groups and one chlorine atom attached to it . The InChI code for this compound is 1S/C6H2ClF3O6S3/c7-6-4 (18 (9,13)14)1-3 (17 (8,11)12)2-5 (6)19 (10,15)16/h1-2H .Aplicaciones Científicas De Investigación
Interaction with Nucleophiles
Research by Filatov et al. (2012) on a similar compound, 2,4,6-tris(fluorosulfonyl)chlorobenzene, demonstrated its high reactivity due to the presence of strong electron-withdrawing groups. This reactivity allows for selective substitution reactions with various nucleophiles, leading to the formation of ethers, amines, and sulfides. Such selective reactions are crucial for designing specific molecular architectures in pharmaceuticals and materials science (Filatov, Boiko, & Yagupolskii, 2012).
Synthesis of Sulfonated Compounds
Another study by Clayden et al. (2009) explored the formation of water-soluble sulfonated azacalix[4]arenes from cyanuric chloride, showcasing the versatility of sulfonyl chlorides in synthesizing cyclic compounds with potential applications in catalysis and sensing. This work underlines the ability of sulfonyl chlorides to engage in complex formation reactions, highlighting their utility in creating functional materials with specific properties (Clayden, Rowbottom, Hutchings, & Ebenezer, 2009).
Analytical and Spectroscopic Studies
Gayathri and Arivazhagan (2012) conducted comprehensive analyses on 2,4,5-trichlorobenzene sulfonyl chloride, including structural, electronic, and vibrational studies, to understand its properties better. Their research demonstrates the importance of sulfonyl chlorides in developing novel pharmaceuticals, dyes, and agricultural chemicals. This study exemplifies how analytical techniques can unravel the complex nature of these compounds, paving the way for their application in various industries (Gayathri & Arivazhagan, 2012).
Large-Scale Preparation for Drug Synthesis
Meckler and Herr (2012) detailed the scalable preparation of a related compound, 2-(methansulfonyl)benzenesulfonyl chloride, used as a key building block in drug synthesis. This work emphasizes the critical role of sulfonyl chlorides in the pharmaceutical industry, providing a blueprint for large-scale production of complex molecules (Meckler & Herr, 2012).
Molecular Structure Analysis
Petrova et al. (2008) focused on the molecular structure of 2-chlorobenzenesulfonyl chloride, employing electron diffraction and quantum-chemical methods. Understanding the molecular structure is vital for exploiting these compounds in synthesis and material science, offering insights into how structural attributes influence reactivity and functionality (Petrova, Petrov, Girichev, Oberhammer, & Ivanov, 2008).
Propiedades
IUPAC Name |
2-chlorobenzene-1,3,5-trisulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O6S3/c7-6-4(18(9,13)14)1-3(17(8,11)12)2-5(6)19(10,15)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVFVIXFGPYMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)S(=O)(=O)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chlorobenzene-1,3,5-trisulfonyl Chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![ethyl 2-({[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2738203.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone oxalate](/img/structure/B2738204.png)

![3-Ethyl-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2738207.png)
![N-(4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2738208.png)

![N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2738214.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2738216.png)
![2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B2738217.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738221.png)